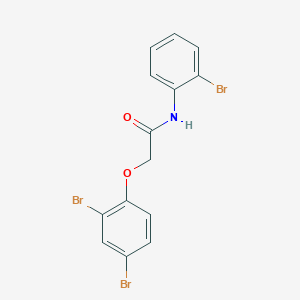![molecular formula C14H14ClF3N2O4 B284623 3-[5-CHLORO-2-(TRIFLUOROMETHYL)-2H-1,3-BENZODIOXOL-2-YL]-1-[(OXOLAN-2-YL)METHYL]UREA](/img/structure/B284623.png)
3-[5-CHLORO-2-(TRIFLUOROMETHYL)-2H-1,3-BENZODIOXOL-2-YL]-1-[(OXOLAN-2-YL)METHYL]UREA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N’-(tetrahydrofuran-2-ylmethyl)urea is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzodioxole ring substituted with chlorine and trifluoromethyl groups, linked to a urea moiety that is further connected to a tetrahydrofuran ring. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N’-(tetrahydrofuran-2-ylmethyl)urea typically involves multi-step organic reactions. One common approach is the reaction of 5-chloro-2-(trifluoromethyl)-1,3-benzodioxole with an isocyanate derivative of tetrahydrofuran. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane, under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency in the final product.
化学反応の分析
Types of Reactions
N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N’-(tetrahydrofuran-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The chlorine atom in the benzodioxole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
科学的研究の応用
N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N’-(tetrahydrofuran-2-ylmethyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N’-(tetrahydrofuran-2-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N’-(tetrahydrofuran-2-ylmethyl)carbamate
- N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N’-(tetrahydrofuran-2-ylmethyl)thiourea
Uniqueness
Compared to similar compounds, N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N’-(tetrahydrofuran-2-ylmethyl)urea stands out due to its specific combination of functional groups, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C14H14ClF3N2O4 |
|---|---|
分子量 |
366.72 g/mol |
IUPAC名 |
1-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3-(oxolan-2-ylmethyl)urea |
InChI |
InChI=1S/C14H14ClF3N2O4/c15-8-3-4-10-11(6-8)24-14(23-10,13(16,17)18)20-12(21)19-7-9-2-1-5-22-9/h3-4,6,9H,1-2,5,7H2,(H2,19,20,21) |
InChIキー |
KSGGBUMBFZWPKS-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)NC2(OC3=C(O2)C=C(C=C3)Cl)C(F)(F)F |
正規SMILES |
C1CC(OC1)CNC(=O)NC2(OC3=C(O2)C=C(C=C3)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,4-dimethylphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B284540.png)
![3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284543.png)
![N-(2-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B284544.png)
![2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B284545.png)
![3-[2-(4-morpholinyl)-2-oxoethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284546.png)
![3-[2-(4-METHYLPIPERIDINO)-2-OXOETHYL]-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D][1,2,3]TRIAZIN-4(3H)-ONE](/img/structure/B284547.png)
![3-(2-chloro-6-fluorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284549.png)
![N-(4-chloro-2-methylphenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B284550.png)
![6-ethyl-3-isobutylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284554.png)
![6-ethyl-3-pentylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284555.png)




